(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxirane ring and a bicycloheptane framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a suitable alkene precursor with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. This reactivity is exploited in various applications, including drug design and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Compounds with similar oxirane rings, such as ethylene oxide and propylene oxide.
Bicyclic Compounds: Other bicyclic compounds like norbornene and bicyclo[2.2.1]heptane.
Uniqueness
(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its combination of an oxirane ring and a bicycloheptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
404575-28-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3/t7-,8?,9?,10?/m0/s1 |
InChI Key |
RBHIUNHSNSQJNG-KJTVYLTBSA-N |
Isomeric SMILES |
CC12CC[C@@H](CC1O2)C3(CO3)C |
Canonical SMILES |
CC12CCC(CC1O2)C3(CO3)C |
Origin of Product |
United States |
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